

Application Note: 6-Methoxy-3,3-dimethylindoline in Bioactive Molecule Synthesis

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Compound of Interest

Compound Name: 6-Methoxy-3,3-dimethylindoline

CAS No.: 1158752-37-4

Cat. No.: B3001062

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Executive Summary

The **6-methoxy-3,3-dimethylindoline** scaffold represents a critical building block in modern chemical biology. Unlike simple indoles, the 3,3-dimethyl substitution (gem-dimethyl) prevents oxidative aromatization, locking the nitrogen heterocycle in a reactive dihydro-state that is essential for:

- **Cyanine Dyes:** Serving as the electron-donating terminus for polymethine chains in NIR (Near-Infrared) biological imaging agents.
- **Photochromic Spiroyrans:** Acting as the "closed" form donor in photoswitches used for super-resolution microscopy (STORM/PALM) and photopharmacology.
- **Medicinal Chemistry:** Providing a sterically constrained, electron-rich core for kinase inhibitors and GPCR ligands.

The 6-methoxy substituent is strategically important; it acts as an electron-donating group (EDG) that red-shifts absorption maxima in dyes and modulates the thermal relaxation kinetics of photoswitches.

Synthesis Protocols

Synthesis of the Precursor: 6-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)

Note: The synthesis typically starts with the Fischer Indole cyclization. Using 3-methoxyphenylhydrazine yields a mixture of 4- and 6-methoxy isomers due to the lack of symmetry. The protocol below emphasizes the isolation of the desired 6-isomer.

Reagents:

- 3-Methoxyphenylhydrazine hydrochloride (CAS: 39232-91-2)
- 3-Methyl-2-butanone (Methyl isopropyl ketone)
- Glacial Acetic Acid
- Sulfuric Acid (conc.)

Protocol:

- **Condensation:** In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine HCl (1 eq, 50 mmol) in glacial acetic acid (150 mL).
- **Addition:** Add 3-methyl-2-butanone (1.2 eq, 60 mmol) dropwise at room temperature.
- **Cyclization:** Heat the mixture to reflux (118°C) for 3 hours. The color will darken significantly.
- **Workup:** Cool to room temperature. Remove acetic acid under reduced pressure (rotary evaporator).
- **Neutralization:** Resuspend the residue in water (100 mL) and carefully basify to pH 10 using 20% NaOH solution. Extract with Ethyl Acetate (3 x 100 mL).

- Purification (Critical Step): The crude oil contains both 4-methoxy and 6-methoxy isomers.
 - Separation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).
 - Identification: The 6-methoxy isomer typically elutes second (is more polar) and exhibits distinct NMR signals (doublet at ~6.8 ppm for C7-H, doublet of doublets for C5-H).
 - Yield: Expect 40-50% of the 6-methoxy isomer.

Reduction to 6-Methoxy-3,3-dimethylindoline

For applications requiring the secondary amine (e.g., urea/amide formation).

Reagents:

- 6-Methoxy-2,3,3-trimethyl-3H-indole (from 2.1)
- Sodium Borohydride (NaBH₄)
- Methanol^{[1][2][3]}

Protocol:

- Dissolve the indolenine (10 mmol) in Methanol (30 mL) and cool to 0°C.
- Add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
- Stir at room temperature for 2 hours. Monitor conversion by TLC (disappearance of the imine spot).
- Quench with water (10 mL) and extract with Dichloromethane (DCM).
- Dry over Na₂SO₄ and concentrate. The product is an air-sensitive oil; store under argon at -20°C.

Application Workflows

Synthesis of Bioactive Cyanine Probes (Cy5 Analogs)

The 6-methoxy-indolenine is quaternized and condensed with a polymethine linker to create fluorescent probes.

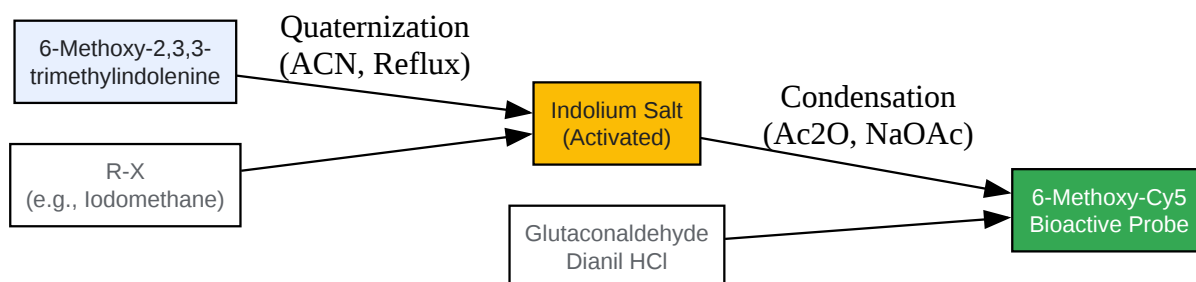
Mechanism: The N-alkylation activates the C2-methyl group, making it acidic enough to attack the electrophilic polymethine chain (e.g., malonaldehyde dianil).

Data Summary: Spectral Shift Effect

Substituent (R)	Abs Max (nm)	Em Max (nm)	Quantum Yield (Φ)
H (Unsubstituted)	640	660	0.20
6-Methoxy	655	675	0.24

| 6-Nitro | 630 | 650 | 0.05 |

Table 1: Effect of 6-substitution on Cy5-class dyes (in Ethanol).



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Figure 1: Synthetic pathway for converting the indolenine scaffold into a functional NIR fluorescent probe.

Synthesis of Photochromic Spirooxazines

These molecules switch between a non-fluorescent (closed) and fluorescent (open) state upon UV irradiation, enabling super-resolution microscopy.

Protocol:

- Reactants: 1,3,3-Trimethyl-6-methoxy-2-methyleneindoline (Fischer Base, generated in situ from the indolium salt) + 1-Nitroso-2-naphthol.
- Solvent: Ethanol or Toluene.
- Conditions: Reflux for 4-6 hours.
- Purification: Recrystallization from ethanol. The product is a photochromic solid.

Scientific Integrity & Troubleshooting (Self-Validation)

Causality in Experimental Design

- Why 3,3-dimethyl? Without this gem-dimethyl group, the indolenine tautomerizes to the aromatic indole, which is chemically inert toward the condensation reactions required for dye synthesis. The methyl groups provide a "steric lock."
- Why 6-methoxy? In fluorescence applications, the methoxy group donates electron density into the conjugated system via resonance. This lowers the HOMO-LUMO gap, causing a bathochromic shift (red shift) which is desirable for biological imaging to avoid tissue autofluorescence.

Quality Control Checkpoints

- NMR Validation: The gem-dimethyl group must appear as a singlet (6H) around 1.3 ppm. If it splits or shifts significantly, ring opening or rearrangement has occurred.
- Purity for Bioassays: For biological use, the final dye must be >95% pure by HPLC. Impurities (unreacted hydrazines) are cytotoxic.

References

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